molecular formula C9H8F6N2O2 B2843500 4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid CAS No. 2054953-53-4

4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid

Cat. No.: B2843500
CAS No.: 2054953-53-4
M. Wt: 290.165
InChI Key: VQPGGUJVKLHJCO-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid: is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups enhances its stability and bioavailability, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂Cl) in the presence of a base.

    Formation of the Butanoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a butanoic acid precursor, often through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrazole ring or the butanoic acid moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the pyrazole ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Bases for Substitution: NaOMe, KOtBu

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups provide unique electronic properties that can influence the reactivity and stability of the resulting compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl groups can enhance the metabolic stability and membrane permeability of the compound, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of trifluoromethyl groups can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its stability and reactivity make it suitable for applications in the synthesis of pesticides, herbicides, and advanced materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the binding affinity of the compound to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid
  • 4-Methyl-3-(trifluoromethyl)pyrazole
  • Trifluoromethyl-substituted butanoic acids

Uniqueness

Compared to similar compounds, 4,4,4-Trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid is unique due to the combination of its pyrazole ring and multiple trifluoromethyl groups. This structure imparts distinct electronic and steric properties, enhancing its stability and reactivity in various chemical and biological contexts.

Properties

IUPAC Name

4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F6N2O2/c1-4-3-17(16-7(4)9(13,14)15)5(2-6(18)19)8(10,11)12/h3,5H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPGGUJVKLHJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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